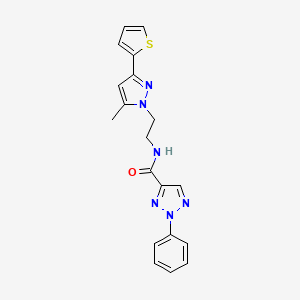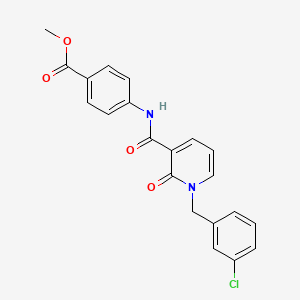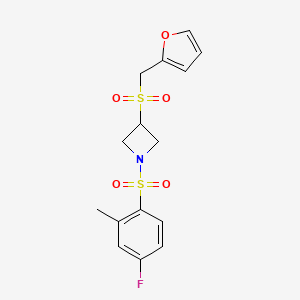![molecular formula C20H19NO3S B2500463 4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-phenoxypyridine CAS No. 338774-39-3](/img/structure/B2500463.png)
4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-phenoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-phenoxypyridine is a useful research compound. Its molecular formula is C20H19NO3S and its molecular weight is 353.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Sulfonation and Reactivity Studies
Research shows that sulfonation of methyl phenyl sulfate, a related compound, yields various sulfonic acids through decomposition and subsequent sulfonation processes. This study provides insights into the reactivity and sulfonation mechanisms of similar sulfonyl compounds (Wit, D., Woldhuis, A., & Cerfontain, H., 2010).
2. Antimicrobial Activities
A series of compounds including 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamide, which share structural similarities with the query compound, have been synthesized and found to exhibit significant antimicrobial activity against various bacteria and fungi (Ghorab, M., Soliman, A. M., Alsaid, M., & Askar, A., 2017).
3. Aminolysis Mechanisms
Research into the aminolysis of related compounds such as p-nitrophenyl acetate by aminopyridines in different solvents provides a better understanding of nucleophilic catalysis mechanisms, which may be relevant to the study of similar pyridine-based compounds (Deady, L., & Finlayson, W., 1980).
4. Iron Mobilization and Medical Chemistry
Studies have shown that certain 3-hydroxypyrid-4-ones, closely related in structure to the query compound, can effectively mobilize iron into the bile and urine, suggesting potential medical applications (Molenda, J., Jones, M., & Basinger, M., 1994).
5. Antiprotozoal Activity
Phenoxypyridine derivatives, including those structurally similar to the query compound, have been synthesized and tested for antiprotozoal activity, showing promising results against various protozoan species (Zubenko, A., Fetisov, L., Kononenko, K., & Svyatogorova, A. E., 2021).
6. Cytotoxicity Studies
Research on a novel biphenolic compound, bis(2-hydroxy-3-tert-butyl-5-methylphenyl)methane, has demonstrated cytotoxicity against human tumor cells, highlighting the potential use of similar compounds in cancer research (Choi, S. U., Kim, K., Kim, N., Choi, E., Lee, C. O., Son, K., Kim, S., Bok, S., & Kim, Y. K., 1996).
7. High Pressure-Promoted Reactions
Studies involving high-pressure-promoted [2+2] cycloaddition reactions of 4-methylphenyl 1,2-propadienyl sulfone with enol ethers, compounds structurally related to the query, indicate potential applications in synthetic organic chemistry (Aben, R. M., Braverman, S., & Scheeren, H. W., 2003).
Propriétés
IUPAC Name |
4,6-dimethyl-3-(2-methylphenyl)sulfonyl-2-phenoxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3S/c1-14-9-7-8-12-18(14)25(22,23)19-15(2)13-16(3)21-20(19)24-17-10-5-4-6-11-17/h4-13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGABMIQTKNXAAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)C2=C(N=C(C=C2C)C)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[3-(phenylsulfanyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2500381.png)
![1-(2-Chlorophenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2500383.png)


![methyl 5-(((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2500389.png)
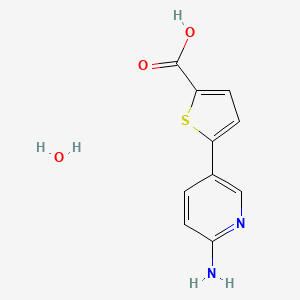
![3-Methyl-7-[(4-methylphenyl)methyl]-8-(prop-2-enylamino)purine-2,6-dione](/img/structure/B2500393.png)

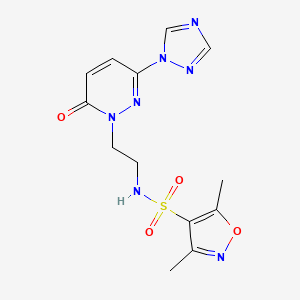
![(5Z)-5-benzylidene-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-3-phenylimidazol-4-one](/img/structure/B2500398.png)
